Ethyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate
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Overview
Description
Ethyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate is an organic compound with the molecular formula C14H18N2O2 This compound belongs to the class of benzodiazoles, which are known for their diverse biological and pharmacological activities Benzodiazoles are heterocyclic compounds containing a benzene ring fused to a diazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-1-propyl-1,3-diaminobenzene with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent product quality and reduced production costs.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced. Typical reagents include alkyl halides and nucleophiles like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium methoxide.
Major Products:
Oxidation: Hydroxylated derivatives.
Reduction: Reduced benzodiazole derivatives.
Substitution: Alkylated or halogenated benzodiazole derivatives.
Scientific Research Applications
Ethyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Ethyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate can be compared with other benzodiazole derivatives, such as:
- Ethyl 2-methyl-1-propyl-1,3-benzodiazole-4-carboxylate
- Ethyl 2-methyl-1-propyl-1,3-benzodiazole-6-carboxylate
- Ethyl 2-methyl-1-propyl-1,3-benzodiazole-7-carboxylate
These compounds share a similar core structure but differ in the position of the carboxylate group. The unique positioning of the carboxylate group in this compound may confer distinct chemical and biological properties, making it a valuable compound for specific applications.
Biological Activity
Ethyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate is a compound belonging to the benzodiazole family, which is recognized for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and data.
Chemical Structure and Properties
This compound has the molecular formula C14H18N2O2 and a molecular weight of approximately 246.31 g/mol. Its structure includes a benzodiazole ring, contributing to its stability and reactivity in various biological environments. The compound's unique substitution pattern may influence its biological activity compared to other benzodiazole derivatives.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various therapeutic effects. For instance, it has been suggested that it could inhibit certain enzymes involved in disease pathways, which is crucial for its potential use in treating conditions such as cancer and infections .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria. For example, derivatives from the benzodiazole family showed promising results in inhibiting Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Anticancer Activity
The compound has also been explored for its anticancer properties. Studies involving similar benzodiazole derivatives have reported cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures demonstrated significant antiproliferative activity against non-small cell lung cancer and breast cancer cell lines. The mechanism often involves inducing apoptosis or inhibiting cell cycle progression .
Case Studies
Several case studies have highlighted the potential of this compound in drug development:
- Anticancer Research : A study evaluated the cytotoxic effects of benzodiazole derivatives on human monocytic cell lines (U937) and melanoma cells (B16-F10). Results indicated that many derivatives exhibited IC50 values in the sub-micromolar range, suggesting potent anticancer activity .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of related compounds against clinical isolates of bacteria. The results showed effective inhibition against strains resistant to common antibiotics, indicating the potential for developing new antimicrobial agents .
Applications in Medicine and Industry
This compound has several potential applications:
- Pharmaceutical Development : Due to its biological activities, it is being investigated as a candidate for drug development targeting various diseases including infections and cancers.
- Material Science : The compound's chemical properties make it suitable for use in developing advanced materials with specific functionalities .
Comparative Analysis with Similar Compounds
The following table summarizes some similar compounds within the benzodiazole family along with their notable features:
Compound Name | Molecular Formula | Notable Features |
---|---|---|
Ethyl 1-methylbenzodiazole-5-carboxylate | C13H15N2O2 | Exhibits similar biological activity |
Methyl 2-methylbenzodiazole-5-carboxylate | C13H15N2O2 | Known for antimicrobial properties |
Propyl 1,3-benzodiazole-5-carboxylic acid | C12H13N2O2 | Potential anticancer activity |
Properties
IUPAC Name |
ethyl 2-methyl-1-propylbenzimidazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-4-8-16-10(3)15-12-9-11(6-7-13(12)16)14(17)18-5-2/h6-7,9H,4-5,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPRGZHDOGBLKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NC2=C1C=CC(=C2)C(=O)OCC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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